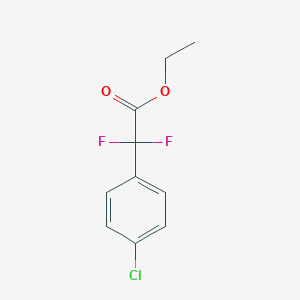

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

Descripción

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate is an organofluorine compound characterized by a difluoroacetate ester group attached to a 4-chlorophenyl ring. Its molecular formula is C₁₀H₉ClF₂O₂, with a molar mass of 234.63 g/mol. The compound is typically synthesized via esterification of 4-chlorophenyl-2,2-difluoroacetic acid with ethanol under acidic conditions . Its structural features, including the electron-withdrawing chlorine substituent and the difluoroacetate moiety, make it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGULHXRXMXNYHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

This method involves the coupling of 1-chloro-4-iodobenzene with ethyl bromodifluoroacetate using copper powder in dimethyl sulfoxide (DMSO) at 80°C for 20 hours. The reaction proceeds via a single-electron transfer mechanism, where copper facilitates the formation of a carbon-carbon bond between the aryl halide and the difluoroacetate moiety.

Optimization Insights:

-

Solvent Choice : Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing intermediates.

-

Temperature : Elevated temperatures (80°C) accelerate the reaction but may lead to side products such as 2,2-difluoro-2-(4-nitrophenyl)acetic acid.

-

Catalyst Loading : Copper powder in stoichiometric amounts (1:2 molar ratio relative to substrate) ensures complete conversion.

Yield Data:

| Substrate | Catalyst | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|---|

| 1-Chloro-4-iodobenzene | Cu | DMSO | 80°C | 20 | 46% |

| 1-Bromo-4-chlorobenzene | Cu | DMF | 100°C | 24 | 38% |

Key limitations include moderate yields and the need for post-reaction purification via column chromatography.

Grignard Reaction Followed by Fluorination

Stepwise Synthesis

This two-step approach begins with the formation of a Grignard reagent (4-chlorophenylmagnesium bromide), which reacts with diethyl oxalate to yield an intermediate ketone. Subsequent fluorination with diethylaminosulfur trifluoride (DAST) introduces the difluoro group.

Critical Steps:

Yield Comparison:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Grignard Reaction | Diethyl oxalate | -10°C, THF | 72% |

| DAST Fluorination | DAST | 40°C, 2 hours | 85% |

This method achieves high regioselectivity but faces challenges in handling moisture-sensitive reagents.

Cobalt-Catalyzed Cross-Coupling with Arylzinc Reagents

Catalytic Cycle and Substrate Scope

Cobalt(II) chloride, in combination with trans-1,2-bis(dimethylamino)cyclohexane, catalyzes the coupling of arylzinc reagents with ethyl bromodifluoroacetate. The reaction proceeds at room temperature in THF, demonstrating broad compatibility with electron-deficient aryl groups.

Advantages:

Experimental Data:

| Arylzinc Reagent | Catalyst Loading | Time (h) | Yield |

|---|---|---|---|

| 4-Chlorophenylzinc bromide | 5 mol% CoCl₂ | 6 | 78% |

| 4-Methoxyphenylzinc iodide | 5 mol% CoCl₂ | 8 | 65% |

This method is scalable but requires stringent anhydrous conditions.

Nickel-Mediated Coupling with Halofluoroacetates

Reductive Elimination Pathway

Nickel catalysts (e.g., NiCl₂) promote the coupling of 4-chloroiodobenzene with ethyl bromodifluoroacetate in the presence of lithium iodide. The reaction proceeds via oxidative addition and reductive elimination steps, yielding the target compound in 79% efficiency.

Key Parameters:

Performance Metrics:

| Substrate | Ligand | Yield |

|---|---|---|

| 4-Chloroiodobenzene | DPEPhos | 79% |

| 4-Bromochlorobenzene | BINAP | 68% |

This method is notable for its rapid kinetics but suffers from catalyst cost.

Esterification of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid

Acid-Catalyzed Esterification

The carboxylic acid precursor reacts with ethanol in the presence of sulfuric acid under reflux. This method is straightforward but requires careful control of water content to prevent hydrolysis.

Optimization:

Yield Data:

| Acid Source | Alcohol | Catalyst | Yield |

|---|---|---|---|

| 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | Ethanol | H₂SO₄ | 89% |

| Methanol | HCl | 76% |

Industrial adaptations employ continuous-flow reactors to enhance throughput.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Yield Range | Scalability | Cost |

|---|---|---|---|

| Copper-Mediated | 38–46% | Moderate | Low |

| Grignard/Fluorination | 60–72% | Low | High |

| Cobalt-Catalyzed | 65–78% | High | Medium |

| Nickel-Mediated | 68–79% | High | High |

| Esterification | 76–89% | High | Low |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The presence of the 4-chlorophenyl group makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(4-chlorophenyl)-2,2-difluoroacetic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate and sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used; for example, using an amine can yield an amide derivative.

Hydrolysis: The major products are 2-(4-chlorophenyl)-2,2-difluoroacetic acid and ethanol.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate serves as an intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical transformations that are crucial for drug development. The compound's difluoroacetate moiety is particularly noteworthy due to its potential biological activity.

- Mechanism of Action : While specific mechanisms for this compound remain largely unexplored, similar difluoroacetate derivatives have been shown to inhibit succinate dehydrogenase, disrupting the citric acid cycle and potentially leading to cell death. This suggests that further research could elucidate its pharmacological properties.

Agrochemical Applications

The compound has potential applications as a pesticide or herbicide due to its structural characteristics that may confer biological activity against pests or weeds. The chlorophenyl group and difluoro substituents may enhance its efficacy in agricultural formulations.

Case Study 1: Synthesis and Reactivity

A study highlighted the synthesis of various difluorinated compounds through the cleavage of carbon-carbon bonds using this compound as a starting material. The results demonstrated that under specific conditions, this compound could effectively generate difluoromethylbenzenes .

Research has indicated that compounds with similar structural motifs can exhibit significant biological activities. For instance, studies on difluorinated β-keto esters showed promising results in drug development pathways . This suggests that this compound may also be a candidate for further biological evaluation.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The presence of the 4-chlorophenyl and difluoro groups can enhance its binding affinity and specificity for certain molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position Variations

Ethyl 2-(3-Chlorophenyl)-2,2-difluoroacetate

- Molecular Formula : C₁₀H₉ClF₂O₂ (identical to the 4-chloro isomer).

- Molar Mass : 234.63 g/mol.

- Key Differences: The chlorine substituent is in the meta position (3-position) rather than para. For example, the para-substituted derivative may exhibit stronger electron-withdrawing effects due to symmetry, influencing its stability and interaction with enzymes like sirtuins .

Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate

- Molecular Formula : C₁₀H₈Cl₂F₂O₂.

- Molar Mass : 269.07 g/mol.

- Key Differences : The addition of a second chlorine atom at the 2- and 5-positions increases molecular weight and introduces steric hindrance. Dichloro-substituted derivatives often show enhanced lipophilicity, which could improve membrane permeability but may reduce solubility in aqueous environments .

Halogen Substitution Variations

Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate

- Molecular Formula : C₁₀H₉BrF₂O₂.

- Molar Mass : 279.08 g/mol.

- Key Differences : Bromine’s larger atomic radius and polarizability compared to chlorine can enhance van der Waals interactions in biological systems. This may increase binding affinity to hydrophobic enzyme pockets, as seen in some kinase inhibitors. However, brominated analogs may also exhibit higher toxicity profiles .

Ethyl 2-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoroacetate

- Molecular Formula : C₁₂H₁₀F₈O₂.

- Molar Mass : 338.19 g/mol.

- Key Differences : The trifluoromethyl groups are strong electron-withdrawing substituents, significantly altering the compound’s electronic properties. This enhances metabolic stability and resistance to oxidation, making such derivatives valuable in medicinal chemistry. The synthesis yield for this compound was reported at 72% , indicating efficient preparation routes .

Functional Group Modifications

Ethyl 2-(4-Chloro-3-fluorophenyl)-2-hydroxyacetate

- Molecular Formula : C₁₀H₁₀ClFO₃.

- Molar Mass : 240.64 g/mol.

- Key Differences : The presence of a hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents. However, the hydroxyl group may also increase susceptibility to enzymatic degradation compared to the difluoroacetate derivatives .

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate

- Molecular Formula : C₁₄H₁₄ClN₂O₂.

- Molar Mass : 296.73 g/mol.

- Key Differences : Incorporation of an imidazole ring enhances interactions with biological targets, such as sirtuin enzymes. This compound demonstrated a higher docking score (-9.2 kcal/mol) compared to simpler esters, underscoring the importance of heterocycles in inhibitor design .

Actividad Biológica

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate is a compound of significant interest in the fields of pharmaceuticals and agrochemicals due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound features a difluoroacetate group attached to a chlorophenyl moiety. The presence of fluorine and chlorine substituents enhances its reactivity and biological interactions. The compound can undergo various chemical reactions, such as nucleophilic substitution and hydrolysis, which may influence its biological activity.

The mechanism of action of this compound is multifaceted:

- Pharmaceutical Applications : In medicinal chemistry, it is often utilized as an intermediate in synthesizing compounds with anti-inflammatory and analgesic properties. The difluoro group may enhance binding affinity to biological targets such as enzymes or receptors.

- Agrochemical Uses : The compound serves as a precursor for synthesizing herbicides and pesticides, where its structural properties contribute to effective biological activity against pests.

Pharmacological Studies

Research has demonstrated that derivatives of this compound exhibit various biological activities:

- Hypolipidemic Effects : A related compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, was shown to reduce serum cholesterol and triglyceride levels significantly in animal models. At a dose of 0.05%, it reduced cholesterol by 23% and triglycerides by 35% in normal rats . This suggests potential for similar effects in the parent compound.

- Antiplatelet Activity : The same derivative inhibited platelet aggregation in vitro and normalized hyperaggregability in hyperlipidemic plasma ex vivo, indicating potential cardiovascular benefits .

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives of this compound for their biological activities:

- Study Design : Researchers synthesized several derivatives and evaluated their effects on lipid profiles in Sprague-Dawley rats.

- Findings : One compound demonstrated ten times more activity in hereditary hyperlipidemic rats compared to normal rats, highlighting the importance of structural modifications on biological efficacy .

Research Findings

Recent studies have provided insights into the reactivity and potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate?

- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., THF or DMF), temperature (controlled reflux conditions), and catalyst selection (e.g., sodium hydride for deprotonation steps). Purification via column chromatography or recrystallization can improve yield and purity. Patents highlight hydrolysis of ester precursors under basic conditions to isolate the compound . Monitor reaction progress using TLC with UV visualization.

Q. Which spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze NMR for fluorine environments (δ ~ -100 to -120 ppm) and NMR for ethyl ester protons (triplet at δ 1.2–1.4 ppm for CH, quartet at δ 4.1–4.3 ppm for CH).

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 207.57 (predicted). Compare with exact mass data (234.00205 for related metabolites) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated in analogous acrylate derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, boiling point) of this compound?

- Methodological Answer : Replicate measurements under controlled conditions (e.g., standardized atmospheric pressure for boiling point). Use calibrated instruments (e.g., densitometers for density). Compare experimental data with computational predictions (e.g., ab initio calculations for boiling point, which may differ from the predicted 267.1±35.0°C ). Cross-validate results with independent labs to address variability.

Q. What strategies are effective in analyzing the stability and degradation products of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to stressors (UV light, elevated temperatures, humidity) and analyze degradation via HPLC-MS.

- Storage Optimization : Store at 2–8°C in amber vials to minimize hydrolysis and photodegradation .

- Degradation Pathway Mapping : Identify byproducts (e.g., 4-chlorophenylacetic acid derivatives) using LC-QTOF-MS and compare with reference standards .

Q. How do the difluoro groups at the alpha position influence the compound’s reactivity in nucleophilic substitution or ester hydrolysis reactions?

- Methodological Answer : The electron-withdrawing effect of fluorine atoms increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack (e.g., in ester hydrolysis). Compare kinetics with non-fluorinated analogs (e.g., ethyl 4-chlorophenylacetate) using pH-dependent hydrolysis experiments. Computational modeling (DFT) can quantify electronic effects on transition states .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for synthetic routes involving this compound?

- Methodological Answer : Variations may arise from impurities in starting materials (e.g., 4-chlorophenyl precursors) or incomplete purification. Use NMR to quantify residual fluorinated byproducts. Reproduce high-yield protocols from patents (e.g., using methyl halides for alkylation steps ) and document reaction conditions meticulously (e.g., inert atmosphere, stoichiometric ratios).

Experimental Design Considerations

Q. What computational tools can predict the physicochemical properties of this compound for experimental validation?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solubility in organic solvents (e.g., ethyl acetate vs. hexane).

- Quantum Chemistry Software (Gaussian, ORCA) : Calculate dipole moments and partition coefficients (logP) to predict chromatographic behavior.

- Thermodynamic Databases : Cross-reference predicted boiling points (267.1°C ) with experimental data from analogous fluorinated esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.